Azetomycin II is a macrolide antibiotic derived from azithromycin, which is used to treat various bacterial infections. It belongs to the azalide subclass of macrolides, characterized by a 15-membered lactone ring with a nitrogen atom replacing a carbonyl group. This structural modification enhances its pharmacological properties, including increased stability and tissue penetration compared to other macrolides . Azetomycin II is recognized for its broad-spectrum antibacterial activity and is primarily indicated for respiratory, genitourinary, and enteric infections .
The synthesis of azetomycin derivatives typically involves several key reactions, including acylation and carbamoylation. For instance, hybrid molecules can be created through acylation of azithromycin's hydroxy group followed by carbamoylation using N,N-carbonyldiimidazole under mild heating conditions .
Azetomycin II has a complex molecular structure characterized by a 15-membered lactone ring and various functional groups that contribute to its biological activity. The specific stereochemistry and substituents play crucial roles in its pharmacological properties.
Azetomycin II participates in various chemical reactions that enhance its antibacterial properties. Notably:
Azetomycin II exerts its antibacterial effect primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and obstructs peptide chain elongation during translation. This action leads to bacteriostatic effects against susceptible bacteria.
Relevant data include:
Azetomycin II has several important scientific uses:
CAS No.: 659-40-5
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7